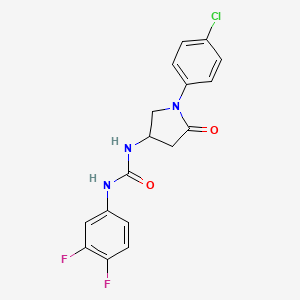
1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(3,4-difluorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(3,4-difluorophenyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Lefamulin and is a novel antibiotic that belongs to the pleuromutilin class of antibiotics. Lefamulin has been found to be effective against a wide range of Gram-positive bacteria, including those that are resistant to other antibiotics.
作用機序
Lefamulin works by inhibiting bacterial protein synthesis. It binds to the peptidyl transferase center of the bacterial ribosome, which prevents the formation of peptide bonds between amino acids. This inhibition leads to the inhibition of bacterial protein synthesis, which ultimately leads to bacterial cell death.
Biochemical and Physiological Effects:
Lefamulin has been found to have several biochemical and physiological effects. It has been found to be effective against several Gram-positive bacterial strains, including those that are resistant to other antibiotics. It has also been found to be effective against community-acquired bacterial pneumonia (CABP) and acute bacterial skin and skin structure infections (ABSSSI). Lefamulin has been found to have a low potential for drug-drug interactions and has a favorable safety profile.
実験室実験の利点と制限
One of the advantages of using Lefamulin in lab experiments is its broad-spectrum activity against several Gram-positive bacterial strains. It has also been found to be effective against antibiotic-resistant strains. However, the synthesis of Lefamulin is complex and involves several steps, which may limit its availability for lab experiments.
将来の方向性
There are several future directions for research on Lefamulin. One area of research could be the development of new analogs of Lefamulin that have improved activity against antibiotic-resistant strains. Another area of research could be the investigation of the pharmacokinetics and pharmacodynamics of Lefamulin, which could lead to the development of new dosing regimens. Additionally, the investigation of the potential applications of Lefamulin in other fields, such as agriculture, could also be an area of future research.
Conclusion:
In conclusion, 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(3,4-difluorophenyl)urea is a novel antibiotic that has gained significant attention in the scientific community due to its potential applications in various fields. Lefamulin has been found to be effective against several Gram-positive bacterial strains, including those that are resistant to other antibiotics. The synthesis of Lefamulin is complex and involves several steps, which may limit its availability for lab experiments. However, there are several future directions for research on Lefamulin, including the development of new analogs, investigation of pharmacokinetics and pharmacodynamics, and investigation of potential applications in other fields.
合成法
The synthesis of 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(3,4-difluorophenyl)urea involves the reaction of a pyrrolidine derivative with a difluorophenylurea derivative. The synthesis method is complex and involves several steps, including the protection of the amine group, the formation of the pyrrolidine ring, and the deprotection of the amine group. The final product is obtained after several purification steps.
科学的研究の応用
Lefamulin has been extensively studied for its potential applications in various fields. It has been found to be effective against several Gram-positive bacterial strains, including those that are resistant to other antibiotics. Lefamulin has been found to be effective against Streptococcus pneumoniae, Staphylococcus aureus, and Enterococcus faecalis, among others. It has also been found to be effective against community-acquired bacterial pneumonia (CABP) and acute bacterial skin and skin structure infections (ABSSSI).
特性
IUPAC Name |
1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(3,4-difluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF2N3O2/c18-10-1-4-13(5-2-10)23-9-12(8-16(23)24)22-17(25)21-11-3-6-14(19)15(20)7-11/h1-7,12H,8-9H2,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPFBJZPUHPUKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)NC(=O)NC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

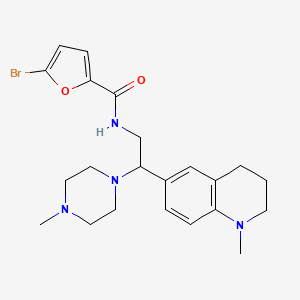


![1-(cyclopropylmethyl)-4-(4-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2900680.png)

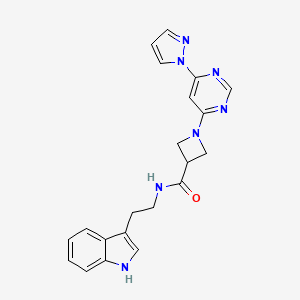

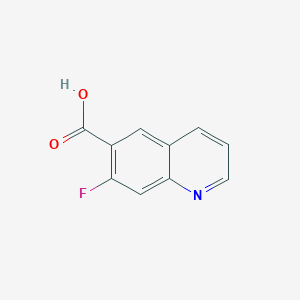
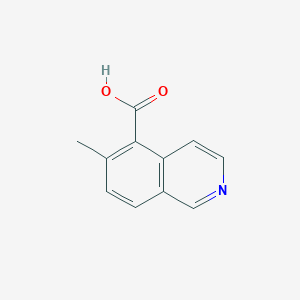
![5-bromo-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}pyridine-3-carboxamide](/img/structure/B2900688.png)
![methyl (2S)-3-methyl-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}butanoate](/img/structure/B2900692.png)
![1-Bromo-3-[4-(difluoromethyl)phenoxy]benzene](/img/structure/B2900693.png)

![N-{2-[4-(2-chloroacetyl)phenyl]ethyl}acetamide](/img/structure/B2900695.png)